molecular formula C7H6BNO3 B8206731 (4-Cyano-2-hydroxyphenyl)boronic acid

(4-Cyano-2-hydroxyphenyl)boronic acid

Cat. No.: B8206731
M. Wt: 162.94 g/mol
InChI Key: IPPSNXHEIHNBGG-UHFFFAOYSA-N
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Description

(4-Cyano-2-hydroxyphenyl)boronic acid is an organic compound that belongs to the class of boronic acids. These compounds are characterized by the presence of a boron atom bonded to a hydroxyl group and an organic substituent. The compound is notable for its applications in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction, which is widely used to form carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Cyano-2-hydroxyphenyl)boronic acid typically involves the borylation of an appropriate precursor. One common method is the hydroboration of an alkyne or alkene, followed by oxidation to yield the boronic acid. The reaction conditions often involve the use of a boron reagent such as bis(pinacolato)diboron, a palladium catalyst, and a base in an organic solvent .

Industrial Production Methods

Industrial production of boronic acids, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and reaction conditions is optimized to ensure scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

(4-Cyano-2-hydroxyphenyl)boronic acid undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds and is catalyzed by palladium.

    Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing compounds.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include biaryl compounds (from Suzuki-Miyaura coupling), phenols (from oxidation), and various substituted phenyl derivatives (from substitution reactions).

Mechanism of Action

The mechanism by which (4-Cyano-2-hydroxyphenyl)boronic acid exerts its effects is primarily through its ability to participate in cross-coupling reactions. The boronic acid group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This process forms a new carbon-carbon bond and regenerates the palladium catalyst for further cycles .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Cyano-2-hydroxyphenyl)boronic acid is unique due to the presence of both the cyano and hydroxyl groups, which can influence its reactivity and the types of reactions it can undergo. The combination of these functional groups can enhance its utility in specific synthetic applications, making it a valuable reagent in organic chemistry .

Properties

IUPAC Name

(4-cyano-2-hydroxyphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BNO3/c9-4-5-1-2-6(8(11)12)7(10)3-5/h1-3,10-12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPPSNXHEIHNBGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)C#N)O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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